4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-(Methoxycarbonyl)phenylboronic Acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It appears as a white to light yellow powder .
Synthesis Analysis
While specific synthesis methods for “4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid” are not available, “4-(Methoxycarbonyl)phenylboronic Acid” is known to be used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Chemical Reactions Analysis
“4-(Methoxycarbonyl)phenylboronic Acid” is used in various chemical reactions, including tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Physical and Chemical Properties Analysis
“4-(Methoxycarbonyl)phenylboronic Acid” is a solid at 20 degrees Celsius, insoluble in water but soluble in methanol . It has a molecular weight of 179.97 .
Scientific Research Applications
Structural and Spectral Investigations
Research has been conducted on the structural and spectral properties of pyrazole derivatives, which are closely related to 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. These studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques, to understand the molecular structures and properties of such compounds (Viveka et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrazole derivatives, including those with carboxylic acid and ester functionalities, are key areas of research. These studies focus on the regiospecific synthesis, structure determination through X-ray crystallography, and the exploration of molecular interactions and conformations in the solid state (Kumarasinghe et al., 2009).
Catalytic Applications and Chemical Reactions
Research into the catalytic applications of pyrazole derivatives includes studies on relay catalytic cascade reactions, which are used to synthesize complex molecules from simpler precursors. This involves the use of binary catalytic systems and subsequent reactions to introduce various functional groups, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Galenko et al., 2015).
Molecular Structure and Theoretical Studies
The molecular structure and electronic properties of pyrazole derivatives are also subjects of research, with studies employing theoretical methods such as density functional theory (DFT) to predict and analyze molecular geometries, vibrational frequencies, and electronic transitions. These investigations provide insights into the reactivity and potential applications of these compounds in various fields (Tamer et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(6(10)11)4(3-8-9)7(12)13-2/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYDPDSDRTULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672615 | |
Record name | 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131912-84-9 | |
Record name | 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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